molecular formula C18H15F3N4O3 B6534714 3-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea CAS No. 1049261-19-9

3-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea

Cat. No. B6534714
CAS RN: 1049261-19-9
M. Wt: 392.3 g/mol
InChI Key: GCLCDBRORKKRMO-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the role or use of the compound in various industries or research .


Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction is carried out, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, etc., to determine the arrangement of atoms within the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and predicting its behavior in different chemical reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc. These properties can give insights into how the compound behaves under different conditions .

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to how the compound interacts with biological systems. It could involve binding to specific receptors, inhibition of certain pathways, etc .

Safety and Hazards

This involves studying the toxicity of the compound, its environmental impact, handling precautions, etc .

properties

IUPAC Name

1-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O3/c19-18(20,21)12-3-1-4-13(11-12)23-17(27)22-8-9-25-16(26)7-6-14(24-25)15-5-2-10-28-15/h1-7,10-11H,8-9H2,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLCDBRORKKRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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